Briciclib

Catalog No.
S522025
CAS No.
865783-99-9
M.F
C19H23O10PS
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Briciclib

CAS Number

865783-99-9

Product Name

Briciclib

IUPAC Name

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate

Molecular Formula

C19H23O10PS

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+

InChI Key

LXENKEWVEVKKGV-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ON013105; ON-013105; ON 013105; ON 014185; ON014185; ON-014185; ON-013105 sodium, Briciclib.

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Description

The exact mass of the compound Briciclib is 474.075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Briciclib is a small-molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. CDKs are enzymes that play a critical role in cell cycle progression. By inhibiting CDK4/6, briciclib prevents the phosphorylation of retinoblastoma protein (pRb), which is essential for G1/S phase transition in the cell cycle. This ultimately leads to cell cycle arrest and tumor suppression [].

Anti-tumor activity:

  • Preclinical studies have demonstrated that briciclib exhibits anti-tumor activity in various cancer models, including breast cancer, mantle cell lymphoma, and melanoma [, , ]. These studies suggest that briciclib may be effective in targeting cancer cells by blocking their proliferation.

Combination therapy:

  • Briciclib is often evaluated in combination with other therapies, such as hormonal therapy (e.g., tamoxifen) or fulvestrant, to enhance the overall treatment efficacy [, ]. Research suggests that combining briciclib with other therapies may lead to improved outcomes for patients with certain types of cancer.

Mechanisms of resistance:

  • Scientific research is also investigating the mechanisms by which cancer cells develop resistance to briciclib treatment. Understanding these resistance mechanisms is crucial for developing strategies to overcome them and improve treatment outcomes.

Briciclib is a small molecule compound, chemically identified as a water-soluble derivative of ON 013100, with the CAS Number 865783-99-9. It functions primarily as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which plays a critical role in the regulation of protein synthesis. By inhibiting eIF4E, Briciclib disrupts the translation of specific mRNAs that are crucial for cancer cell proliferation and survival, making it a potential therapeutic agent in oncology .

Briciclib's primary mechanism of action involves inhibiting eIF4E. This protein plays a critical role in initiating protein translation, a vital process for cell growth and proliferation []. By binding to eIF4E, Briciclib disrupts the formation of the translation initiation complex, thereby hindering protein synthesis in cancer cells []. Additionally, Briciclib might downregulate cyclin D1 expression, further impacting cell cycle progression [].

  • Oxidation: Under specific conditions, Briciclib can be oxidized, affecting its functional groups and potentially altering its biological activity.
  • Hydrolysis: As a sulfone compound, it may also undergo hydrolysis, which can impact its solubility and reactivity in biological systems .
  • Complexation: Briciclib can form complexes with metal ions, which may influence its pharmacokinetics and bioavailability .

Briciclib exhibits significant biological activity, particularly in cancer treatment. It has been shown to:

  • Inhibit eIF4E: This inhibition leads to a decrease in cyclin D1 accumulation in cancer cells, thereby hindering cell cycle progression and promoting apoptosis .
  • Target Tumor Types: Clinical trials have investigated its efficacy against various malignancies, including lymphoma, neoplasms, advanced solid tumors, and acute lymphocytic leukemia .
  • Modulate Signaling Pathways: By affecting protein synthesis pathways, Briciclib alters cellular responses to growth factors and cytokines, which can contribute to its anti-cancer effects .

The synthesis of Briciclib involves multiple steps typically including:

  • Starting Materials: The synthesis begins with readily available benzyl sulfone derivatives.
  • Functionalization: Specific functional groups are introduced through various organic reactions such as nucleophilic substitutions or coupling reactions.
  • Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity suitable for biological testing .

Briciclib is primarily explored for its applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for treating lymphomas and solid tumors due to its ability to inhibit critical pathways involved in tumor growth .
  • Research Tool: Beyond therapeutic uses, it serves as a valuable tool in research for studying the role of eIF4E in cellular processes and cancer biology .

Briciclib shares structural and functional similarities with several other compounds that target eukaryotic translation initiation factors or related pathways. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
ON 013100eIF4E inhibitorPrecursor to Briciclib
RibavirinInhibits viral mRNA synthesisPrimarily antiviral; broader spectrum
4EGI-1Inhibits eIF4E-eIF4G interactionMore selective towards specific mRNAs
SilvestrolInhibits eIF4ATargets a different initiation factor

Briciclib is unique due to its specific focus on eIF4E inhibition and its structural modifications that enhance solubility and bioavailability compared to other compounds targeting similar pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

474.07495510 g/mol

Monoisotopic Mass

474.07495510 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WG93X96336

Pharmacology

Briciclib is a benzyl styryl sulfone analog, and a phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis. suppresses cyclin D1 accumulation in cancer cells.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Translation factor
EIF4E [HSA:1977] [KO:K03259]

Other CAS

865783-99-9

Wikipedia

Briciclib

Dates

Modify: 2023-08-15
1. Prasad A, Shrivastava A, Papadopoulos E, Kuzontkoski PM, Reddy MV, Gillum AM,  Kumar R, Reddy EP, Groopman JE. Combined administration of rituximab and on 013105 induces apoptosis in mantle cell lymphoma cells and reduces tumor burden in a mouse model of mantle cell lymphoma. Clin Cancer Res. 2013 Jan 1;19(1):85-95. doi: 10.1158/1078-0432.CCR-12-1425. Epub 2012 Nov 1. PubMed PMID: 23124440.

Explore Compound Types